DL-Fructose-6-phosphate
Overview
Description
DL-Fructose-6-phosphate is a ketohexose monophosphate that plays a crucial role in carbohydrate metabolism. It is a derivative of fructose, phosphorylated at the 6-hydroxy group, and is commonly found in the β-D-form within cells. This compound is an important intermediate in glycolysis and gluconeogenesis pathways, where it is produced by the isomerization of glucose-6-phosphate and further phosphorylated to fructose-1,6-bisphosphate .
Preparation Methods
Synthetic Routes and Reaction Conditions
DL-Fructose-6-phosphate can be synthesized through multi-enzymatic cascade reactions. One approach involves an aldol cleavage–aldol formation cascade, where glyceraldehyde 3-phosphate is generated from fructose 1,6-bisphosphate and consumed in situ for a consecutive carboligation step catalyzed by fructose 6-phosphate aldolase . Another method involves aldolase–kinase coupling, where the unphosphorylated ketose is produced in situ by fructose 6-phosphate aldolase-catalyzed carboligation, followed by a hexokinase-catalyzed phosphorylation step .
Industrial Production Methods
Industrial production of this compound often involves the use of biocatalysts due to their high stereoselectivity and stability. The aldolase enzymes used in these processes are engineered for improved substrate specificity and catalytic efficiency .
Chemical Reactions Analysis
Types of Reactions
DL-Fructose-6-phosphate undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form different products depending on the conditions and reagents used.
Reduction: Reduction reactions can convert it into other sugar derivatives.
Substitution: It can participate in substitution reactions where functional groups are replaced.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. Enzymatic reactions often involve specific enzymes like phosphoglucose isomerase and phosphofructokinase .
Major Products Formed
The major products formed from these reactions include fructose-1,6-bisphosphate, glyceraldehyde 3-phosphate, and dihydroxyacetone phosphate .
Scientific Research Applications
DL-Fructose-6-phosphate has numerous applications in scientific research:
Chemistry: It is used as a substrate in enzymatic reactions to study enzyme kinetics and mechanisms.
Biology: It plays a vital role in metabolic studies, particularly in glycolysis and gluconeogenesis pathways.
Industry: It is used in the production of nucleotide sugars and other biochemicals.
Mechanism of Action
DL-Fructose-6-phosphate exerts its effects by participating in key metabolic pathways. It is converted to fructose-1,6-bisphosphate by phosphofructokinase in glycolysis, which is a crucial step for energy production in cells. It also serves as a substrate for glutamine-fructose-6-phosphate aminotransferase, which converts it to glucosamine-6-phosphate, a precursor for glycosaminoglycans and glycoproteins .
Comparison with Similar Compounds
Similar Compounds
Glucose-6-phosphate: An isomer of DL-Fructose-6-phosphate, involved in similar metabolic pathways.
Fructose-1,6-bisphosphate: A downstream product in glycolysis, formed from this compound.
Glucosamine-6-phosphate: Formed from this compound by the action of glutamine-fructose-6-phosphate aminotransferase.
Uniqueness
This compound is unique due to its central role in both glycolysis and gluconeogenesis, making it a key regulator of cellular energy metabolism. Its ability to be converted into various other important metabolites highlights its versatility and importance in biochemical processes .
Properties
IUPAC Name |
(2,3,4,6-tetrahydroxy-5-oxohexyl) dihydrogen phosphate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13O9P/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14/h4-7,9-11H,1-2H2,(H2,12,13,14) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXOAOHZAIYLCY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(C(C(C(=O)CO)O)O)O)OP(=O)(O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13O9P | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID601291886 | |
Record name | 2-Hexulose, 6-(dihydrogen phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601291886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
260.14 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Very soluble in water; [Merck Index] | |
Record name | Fructose-6-phosphate | |
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URL | https://haz-map.com/Agents/13927 | |
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CAS No. |
1174374-30-1, 643-13-0 | |
Record name | 2-Hexulose, 6-(dihydrogen phosphate) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1174374-30-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | D-Fructose, 6-(dihydrogen phosphate) | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 2-Hexulose, 6-(dihydrogen phosphate) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID601291886 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | D-fructose 6-(dihydrogen phosphate) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.360 | |
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